8-Bromo-2-methylquinoline
Overview
Description
8-Bromo-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, where a bromine atom is substituted at the 8th position and a methyl group at the 2nd position. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
8-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has found versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have shown substantial biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
A study mentioned the synthesis of 8-bromo-1h-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their potential anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include 8-bromo-2-quinolinecarboxaldehyde or 8-bromo-2-quinolinecarboxylic acid.
Coupling: Products include biaryl compounds with diverse functional groups.
Scientific Research Applications
8-Bromo-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
8-Bromoquinoline: Lacks the methyl group, which affects its physical and chemical properties.
8-Chloro-2-methylquinoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
8-Bromo-2-methylquinoline is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and properties. This dual substitution allows for a wider range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
8-bromo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPRZSFQSOEDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405818 | |
Record name | 8-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61047-43-6 | |
Record name | 8-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of 8-Bromo-2-methylquinoline molecules within its crystal structure?
A1: The crystal structure analysis of this compound reveals that the two six-membered rings within the quinoline system are nearly coplanar. This is evidenced by the small dihedral angle of 0.49° measured between them []. Furthermore, the molecules arrange themselves in a face-to-face stacking pattern within the crystal lattice, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.